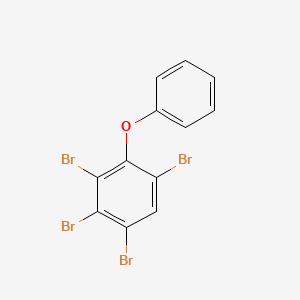
2,3,4,6-Tétrabromodiphényléther
Vue d'ensemble
Description
2,3,4,6-Tetrabromodiphenyl ether is a type of polybrominated diphenyl ether (PBDE) that is used as a flame retardant . It is widely used in industries and consumer goods, especially in plastics and electronic products . The molecular formula of 2,3,4,6-Tetrabromodiphenyl ether is C12H6Br4O .
Molecular Structure Analysis
The molecular weight of 2,3,4,6-Tetrabromodiphenyl ether is 485.791 . The IUPAC Standard InChIKey is NHZNRCYNZJADTG-UHFFFAOYSA-N .Chemical Reactions Analysis
There is a study that reported the use of a nanocomposite catalyst consisting of a m-BiVO4/BiOBr heterojunction surface-decorated with Pd nanoparticles in the photocatalytic reductive debromination of PBDEs using visible light . This system demonstrated both rapid and complete debromination of 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47), with an exceedingly large initial pseudo-first-order rate constant of 1.33 min −1 .Physical And Chemical Properties Analysis
The density of 2,3,4,6-Tetrabromodiphenyl ether is 2.2±0.1 g/cm3 . The boiling point is 416.4±45.0 °C at 760 mmHg . The vapor pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 64.4±3.0 kJ/mol .Applications De Recherche Scientifique
Ignifugeant
“2,3,4,6-Tétrabromodiphényléther” est un type d'éthers diphényliques polybromés (PBDE), qui sont une classe de composés organobromés utilisés comme ignifugeants . Ils ont été utilisés dans une large gamme de produits, y compris les matériaux de construction, l'électronique, l'ameublement, les véhicules automobiles, les avions, les plastiques, les mousses de polyuréthane et les textiles .
Recherche chimique
Le composé est utilisé en recherche chimique en raison de sa structure et de ses propriétés uniques. Il a une masse moléculaire de 485,791 et sa formule InChI standard IUPAC est InChI=1S/C12H6Br4O/c13-7-2-1-3-9(4-7)17-12-10(15)5-8(14)6-11(12)16/h1-6H .
Études environnementales
Les PBDE, y compris le “this compound”, ont fait l'objet d'études environnementales en raison de leur impact potentiel sur les écosystèmes. Ils sont connus pour leur bioaccumulation et peuvent présenter des risques pour la faune et la santé humaine .
Études toxicologiques
Le composé est utilisé dans des études toxicologiques pour comprendre ses effets sur la santé humaine. Par exemple, l'Agence américaine de protection de l'environnement (EPA) a mené une étude toxicologique sur le 2,2′,4,4′-tétrabromodiphényléther (BDE-47), un composé similaire .
Recherche en biologie du développement
Des recherches ont été menées sur les effets des PBDE sur le développement des organismes. Par exemple, une étude a révélé que le 2,2′,4,4′-tétrabromodiphényléther (BDE47) perturbait le développement du poisson-zèbre dans la perception visuelle et la formation osseuse .
Recherche sur les propriétés thermodynamiques
Le “this compound” est utilisé dans la recherche pour étudier ses propriétés thermodynamiques. Le National Institute of Standards and Technology (NIST) fournit une collection de données thermodynamiques évaluées de manière critique pour les composés purs, y compris celui-ci .
Mécanisme D'action
Target of Action
2,3,4,6-Tetrabromodiphenyl ether primarily targets the retina and the immune system. It has been found to disrupt retina morphologies and related gene expressions of zebrafish larvae . In addition, it can impair macrophage and basophil activities .
Mode of Action
The compound interacts with its targets by modulating the expression of a set of intracellular microRNAs involved in biological pathways regulating the expression of estrogen-mediated signaling and immune responses . It also interferes with the biogenesis of small extracellular vesicles (sEVs), increasing their number and selecting a de novo population of sEVs .
Biochemical Pathways
2,3,4,6-Tetrabromodiphenyl ether affects several biochemical pathways. It modulates the expression of a set of intracellular microRNAs involved in biological pathways regulating the expression of estrogen-mediated signaling and immune responses . It also interferes with the biogenesis of sEVs .
Pharmacokinetics
It is known that the compound has a molecular weight of 485791 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of 2,3,4,6-Tetrabromodiphenyl ether’s action include disruption of retina morphologies and related gene expressions , impairment of macrophage and basophil activities , and modulation of the expression of a set of intracellular microRNAs . It also interferes with the biogenesis of sEVs, increasing their number and selecting a de novo population of sEVs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3,4,6-Tetrabromodiphenyl ether. For example, it is one of the most widespread environmental brominated flame-retardant congeners detected in the environment and in animal and human tissues . Its presence in the environment can lead to exposure and subsequent effects on various organisms.
Safety and Hazards
Orientations Futures
There is ongoing research into the environmental impact of PBDEs, including 2,3,4,6-Tetrabromodiphenyl ether, due to their persistence and potential health hazards . Future research directions may include finding more efficient ways to degrade these compounds and mitigate their environmental impact .
Analyse Biochimique
Biochemical Properties
2,3,4,6-Tetrabromodiphenyl ether plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with various enzymes involved in metabolic processes, such as cytochrome P450 enzymes, which are responsible for the oxidative metabolism of xenobiotics. These interactions can lead to the formation of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components . Additionally, 2,3,4,6-Tetrabromodiphenyl ether can bind to hormone receptors, disrupting endocrine functions and leading to hormonal imbalances .
Cellular Effects
The effects of 2,3,4,6-Tetrabromodiphenyl ether on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 2,3,4,6-Tetrabromodiphenyl ether can lead to the upregulation of genes involved in oxidative stress response and inflammation . It also affects cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, 2,3,4,6-Tetrabromodiphenyl ether can disrupt cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 2,3,4,6-Tetrabromodiphenyl ether exerts its effects through various mechanisms. One of the primary mechanisms is the binding to and inhibition of enzymes involved in detoxification processes, such as glutathione S-transferases (GSTs) . This inhibition can lead to the accumulation of toxic metabolites and increased oxidative stress. Additionally, 2,3,4,6-Tetrabromodiphenyl ether can activate nuclear receptors such as the aryl hydrocarbon receptor (AhR), leading to changes in gene expression and disruption of normal cellular functions . The compound can also interfere with calcium signaling pathways, affecting cellular homeostasis and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4,6-Tetrabromodiphenyl ether have been observed to change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Long-term exposure to 2,3,4,6-Tetrabromodiphenyl ether has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity . These long-term effects can have significant implications for the health of organisms exposed to the compound.
Dosage Effects in Animal Models
The effects of 2,3,4,6-Tetrabromodiphenyl ether vary with different dosages in animal models. At low doses, the compound may cause subtle changes in cellular function and metabolism, while higher doses can lead to more severe toxic effects . For example, high doses of 2,3,4,6-Tetrabromodiphenyl ether have been associated with reproductive toxicity, including reduced sperm quality and fertility in male animals . Additionally, high doses can cause neurotoxicity, leading to behavioral changes and cognitive impairments .
Metabolic Pathways
2,3,4,6-Tetrabromodiphenyl ether is involved in various metabolic pathways, including those related to its biotransformation and detoxification. The compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions with glutathione or other endogenous molecules, facilitating their excretion from the body . The metabolic pathways of 2,3,4,6-Tetrabromodiphenyl ether can also influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2,3,4,6-Tetrabromodiphenyl ether within cells and tissues are mediated by various transporters and binding proteins. The compound is lipophilic, allowing it to accumulate in lipid-rich tissues such as adipose tissue and the liver . It can also bind to plasma proteins, facilitating its transport through the bloodstream to different organs . The distribution of 2,3,4,6-Tetrabromodiphenyl ether within the body can affect its localization and accumulation, influencing its biological activity and toxicity .
Subcellular Localization
The subcellular localization of 2,3,4,6-Tetrabromodiphenyl ether can impact its activity and function. The compound has been shown to localize to various cellular compartments, including the endoplasmic reticulum, mitochondria, and nucleus . This localization can be influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular distribution of 2,3,4,6-Tetrabromodiphenyl ether can affect its interactions with biomolecules and its overall biological effects .
Propriétés
IUPAC Name |
1,2,3,5-tetrabromo-4-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-8-6-9(14)12(11(16)10(8)15)17-7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQYWYZZLOZVRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=C(C=C2Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879884 | |
| Record name | BDE-62 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-33-7 | |
| Record name | 2,3,4,6-Tetrabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-62 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,6-TETRABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8491HCA5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


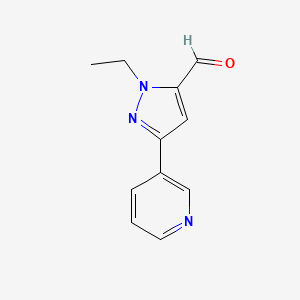
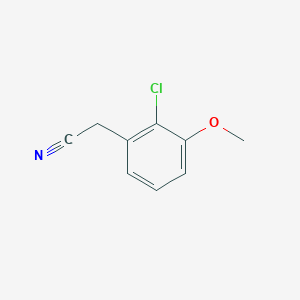
![2,7-Diazaspiro[3.5]nonan-1-one hydrochloride](/img/structure/B1471310.png)
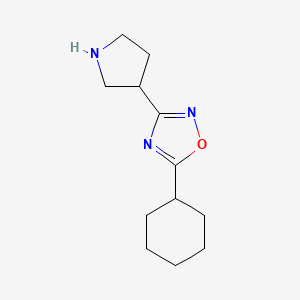
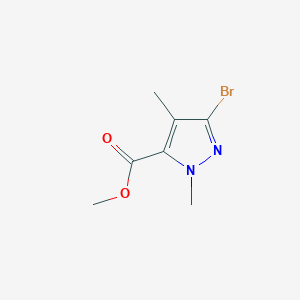
![2,6-Dibromothiazolo[5,4-b]pyridine](/img/structure/B1471315.png)


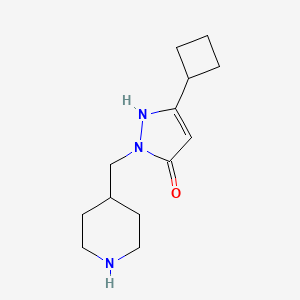
![Methyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1471320.png)




